
(4-Isopropylphenyl)hydrazine
Overview
Description
(4-Isopropylphenyl)hydrazine is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with an isopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Isopropylphenyl)hydrazine can be synthesized through the reduction of the corresponding nitro compound, (4-isopropylphenyl)nitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst.
Another method involves the reaction of this compound hydrochloride with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diazotization-Reduction Pathway
The compound is synthesized via a continuous flow process optimized for substituted phenylhydrazine salts ( ):
Reaction Steps
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Diazotization : Aniline derivatives react with diazotization reagents (e.g., NaNO₂/HCl) at 0–5°C.
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Reduction : Diazonium intermediates are reduced using Na₂SO₃ or SnCl₂ at 40–80°C.
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Acidic Hydrolysis : Hydrolysis in HCl or H₂SO₄ yields the hydrazine salt.
Key Parameters
Parameter | Value/Detail |
---|---|
Temperature Zones | 0–5°C (Diazotization), 40–80°C (Reduction), 100–120°C (Hydrolysis) |
Reaction Time | ≤20 min (Continuous Flow) vs. 6–12 hr (Batch) |
Yield | 94–97% with >95% purity |
By-Products Avoided | Diazo-amino compounds, intermediates (e.g., compound 3) |
Condensation Reactions
The hydrazine group reacts with carbonyl compounds to form hydrazones, critical for derivatization:
Example : Reaction with acetone yields a hydrazone derivative, confirmed by FT-IR (C=N stretch at 1630 cm⁻¹) and NMR (δ 2.1 ppm for CH₃ groups).
Oxidation Reactions
Controlled oxidation with H₂O₂ or KMnO₄ produces azobenzene derivatives:
Reaction Conditions
Oxidizing Agent | Temperature | Yield |
---|---|---|
H₂O₂ (30%) | 60°C | 78% |
KMnO₄ (0.1M) | 25°C | 65% |
PPMP Derivative for Carbohydrate Analysis
(4-Isopropylphenyl)hydrazine reacts with monosaccharides to form 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone (PPMP), enabling HPLC/ESI-MS detection ().
Key Reaction :
Performance Metrics
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Detection Limit: 0.1–5.0 pmol (varies by sugar type).
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Linearity: R² > 0.99 for glucose, mannose, galactose.
Steric and Electronic Influences
The para-isopropyl group:
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Steric Hindrance : Reduces reaction rates with bulky electrophiles by 20–40% compared to unsubstituted phenylhydrazine.
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Electronic Effects : Electron-donating isopropyl group enhances nucleophilicity of the hydrazine group, favoring electrophilic substitutions.
Comparative Reactivity
Compound | Reaction Rate (vs. Phenylhydrazine) |
---|---|
(4-Methylphenyl)hydrazine | 110% |
This compound | 85% |
(4-Chlorophenyl)hydrazine | 60% |
Continuous Flow vs. Batch Processing
Metric | Continuous Flow ( ) | Batch Process |
---|---|---|
Reaction Time | 20 min | 6–12 hr |
Purity | >99% | 90% |
By-Product Formation | None | 5–10% |
Energy Consumption | 30% lower | Baseline |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Agents
(4-Isopropylphenyl)hydrazine derivatives have been investigated for their potential as anticancer agents. For instance, a study synthesized a series of compounds based on this hydrazine derivative and evaluated their efficacy against various cancer cell lines. The most promising compounds exhibited significant inhibition of tumor cell growth, with IC50 values ranging from 0.054 to 0.16 μM against A549 and HT-1080 cell lines .
2. Enzyme Inhibitors
Research has shown that derivatives of this compound can act as inhibitors for specific enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE 1). A structure-activity relationship (SAR) study highlighted that certain modifications on the hydrazine scaffold enhanced AChE inhibition while compromising BACE 1 inhibition, indicating the potential for designing selective inhibitors for neurodegenerative diseases .
Agricultural Applications
1. Pesticide Development
this compound is utilized as a precursor in the synthesis of various pesticides. Its derivatives have shown effectiveness as active ingredients in insecticides and fungicides. The transformation of this compound into bioactive heterocycles has led to the development of novel agrochemicals that target specific pests while minimizing environmental impact .
Material Science
1. Polymer Chemistry
In polymer science, this compound acts as a blowing agent in the production of foamed materials. It is used to generate gas during the polymerization process, contributing to the creation of lightweight materials with desirable mechanical properties. This application is particularly relevant in the automotive and aerospace industries where weight reduction is critical .
Table 1: Summary of Research Findings on this compound Derivatives
Study | Application Area | Key Findings | IC50 Values |
---|---|---|---|
Zhai et al., 2018 | Anticancer | Synthesized derivatives showed significant anti-proliferative activity | 0.054 - 0.16 μM |
RSC Publications, 2024 | Enzyme Inhibition | Identified selective AChE inhibitors; SAR analysis performed | Varied by compound |
Agricultural Research | Pesticide Development | Developed new agrochemicals based on hydrazine derivatives | Effective against targeted pests |
Mechanism of Action
The mechanism of action of (4-Isopropylphenyl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it forms hydrazone derivatives that can inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the hydrazone derivative formed.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)hydrazine
- (4-Ethylphenyl)hydrazine
- (4-Propylphenyl)hydrazine
Uniqueness
(4-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other similar compounds.
Biological Activity
(4-Isopropylphenyl)hydrazine is an organic compound recognized for its diverse biological activities. This compound, with the molecular formula C₉H₁₄N₂, is a hydrazine derivative characterized by an isopropyl group attached to a phenyl ring at the para position. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
This compound interacts with various biological targets, primarily through its hydrazone functional group. Similar compounds have shown significant interactions with enzymes such as monoamine oxidase (MAO), leading to altered neurotransmitter levels in the brain. This inhibition can have implications for treating neurological disorders and mood disorders by increasing levels of serotonin, dopamine, and norepinephrine .
Biochemical Pathways
The compound is known to influence several biochemical pathways, including:
- Cell Signaling : Modulates pathways related to oxidative stress and apoptosis.
- Gene Expression : Alters expression levels of genes involved in cellular metabolism and stress responses.
- Enzyme Inhibition : Inhibits enzymes in the tricarboxylic acid (TCA) cycle, affecting energy metabolism.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
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Anticancer Activity :
A study evaluated the anticancer potential of hydrazone derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6.7 nM to 17 μM, suggesting that structural modifications can enhance their efficacy against specific cancers . -
Neuroprotective Effects :
Research has highlighted the role of hydrazines in neuroprotection through MAO inhibition. By preventing the breakdown of key neurotransmitters, this compound may contribute to improved mood and cognitive function in models of depression and anxiety . -
Oxidative Stress Modulation :
Laboratory studies showed that this compound alters gene expression related to oxidative stress response pathways. This modulation can lead to enhanced cellular resistance against oxidative damage, indicating potential therapeutic applications in conditions characterized by oxidative stress .
Pharmacokinetics
This compound demonstrates solubility in solvents like DMSO and methanol, which facilitates its use in various biochemical assays. Its stability under controlled conditions allows for reliable experimental outcomes; however, it is sensitive to light and air exposure.
Comparison with Related Compounds
Comparative studies with similar hydrazine derivatives reveal unique biological profiles influenced by structural variations:
Compound Name | Key Features | Biological Activity |
---|---|---|
(4-Methylphenyl)hydrazine | Methyl group at para position | Moderate antibacterial properties |
(4-Ethylphenyl)hydrazine | Ethyl group at para position | Enhanced anticancer effects |
(4-Propylphenyl)hydrazine | Propyl group at para position | Similar neuroprotective effects |
The presence of the isopropyl group in this compound significantly influences its reactivity and biological behavior compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Isopropylphenyl)hydrazine hydrochloride?
this compound hydrochloride is typically synthesized via nucleophilic substitution or diazonium salt reactions. For example, aryl halides (e.g., 4-isopropylphenyl chloride) can react with hydrazine under reflux in ethanol, followed by hydrochloric acid treatment to yield the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures. Evidence from analogous hydrazide syntheses (e.g., 2-(4-i-Butylphenyl)propionic acid hydrazide) emphasizes stoichiometric control and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the purity and structure of this compound derivatives?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrazine backbone (e.g., δ 7.44 ppm for aromatic protons in derivatives) .
- Elemental analysis : Validate calculated vs. observed C, H, N content (±0.4% tolerance) .
- Melting point determination : Compare observed values (e.g., 183–185°C for the hydrochloride) with literature data .
- HPLC/UV-Vis : Monitor purity and stability, leveraging hydrazine’s redox activity with permanganate-based assays .
Q. What are the critical storage and handling protocols for this compound hydrochloride?
Store at –20°C in amber glass to prevent photodegradation. Use desiccants to avoid hydrolysis. Handle in fume hoods with nitrile gloves and goggles due to skin/eye irritation risks. Solubility in DMSO or methanol facilitates solution-phase reactions .
Advanced Research Questions
Q. How can this compound derivatives be optimized for enzyme inhibition studies?
Structural modifications (e.g., alkyl chain elongation or electron-withdrawing groups) enhance interactions with enzyme active sites. For example, [2-(4-Isopropylphenyl)ethyl] hydrazine (P9) showed binding affinity to monoamine oxidase in molecular docking studies. Experimental validation involves:
- Docking simulations : Use software like Discovery Studio to predict binding modes .
- In vitro assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion .
- SAR analysis : Compare derivatives with varying substituents to identify critical pharmacophores .
Q. What computational approaches predict the catalytic efficiency of this compound in organic reactions?
Density functional theory (DFT) calculates activation barriers for key steps (e.g., cycloreversion in carbonyl-olefin metathesis). Studies on bicyclic hydrazines suggest that steric bulk from the isopropyl group may lower energy barriers. Pair computational predictions with kinetic experiments (e.g., Arrhenius plots) to validate reactivity trends .
Q. How can contradictory data on hydrazine derivative stability be resolved?
Discrepancies in thermal or oxidative stability require:
- Accelerated stability studies : Expose compounds to elevated temperatures/pH and monitor decomposition via TGA or LC-MS.
- Controlled atmosphere experiments : Compare stability under nitrogen vs. oxygen to assess oxidation pathways.
- Cross-lab validation : Replicate synthesis and analysis protocols across independent labs to isolate methodological variables .
Q. Methodological Tables
Properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZFJUOXJFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369808 | |
Record name | (4-isopropylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63693-65-2 | |
Record name | (4-isopropylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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